molecular formula C6H14N2O2 B2690332 Ethyl 1-propylhydrazinecarboxylate CAS No. 111508-28-2

Ethyl 1-propylhydrazinecarboxylate

Cat. No.: B2690332
CAS No.: 111508-28-2
M. Wt: 146.19
InChI Key: QXMNLEZGIPUNPH-UHFFFAOYSA-N
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Description

Ethyl 1-propylhydrazinecarboxylate is a hydrazine-derived compound characterized by a carbamate group (ethyl carboxylate) and a propyl side chain. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals such as histone deacetylase (HDAC) inhibitors . Its structure enables reactivity in coupling reactions and functionalization, making it valuable for constructing complex molecules.

Properties

IUPAC Name

ethyl N-amino-N-propylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-3-5-8(7)6(9)10-4-2/h3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMNLEZGIPUNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-propylhydrazinecarboxylate typically involves the reaction of ethyl chloroformate with 1-propylhydrazine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or distillation. The use of automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Ethyl 1-propylhydrazinecarboxylate serves as a nucleophile in substitution reactions due to its hydrazine moiety. Key examples include:

Alkylation with Carbonyl Compounds

Reaction with α,β-unsaturated esters (e.g., ethyl 2-butynoate) under basic conditions leads to cyclization, forming pyrazole derivatives. For example:

Reagent/ConditionsProductYieldSource
Ethyl 2-butynoate, DMF, NaH, 110°CPyrazole-fused heterocycles64–88%

This reaction involves conjugate addition followed by intramolecular cyclization.

Acylation with Acid Chlorides

The hydrazine group reacts with acyl chlorides to form hydrazides. For instance:

  • Example : Reaction with 3-fluoropyridine-4-carbonyl chloride yields tert-butyl N-(3-fluoropyridine-4-carbonyl)-N-propylhydrazinecarboxylate (64% yield) .

Cyclocondensation Reactions

The compound participates in domino reactions to synthesize fused heterocycles:

SNAr Domino Reactions

Reactions with fluorinated pyridines generate benzothiazine or pyridyl-fused derivatives. Key data:

SubstrateConditionsProductYieldSource
3,5-Difluoronicotinic acidtert-butyl carbamate, DMFPyridyl-fused benzothiazine64%

This pathway leverages nucleophilic aromatic substitution (SNAr) followed by cyclization.

Oxidative Transformations

This compound undergoes oxidation to form sulfones or nitro derivatives.

Oxidation with mCPBA

In the presence of meta-chloroperbenzoic acid (mCPBA), thioenoates derived from this compound are oxidized to sulfones (e.g., in Li-catalyzed Diels-Alder reactions) .

HDAC Inhibitors

Alkylated derivatives of this compound act as selective HDAC8 inhibitors. For example:

DerivativeBiological Activity (IC₅₀)Source
PSP43 (Compound 80d)HDAC8 inhibition: 0.18 µM

These derivatives exhibit cytotoxic activity against cancer cells (e.g., HEK293) and modulate immune responses .

APJ Receptor Agonists

Pyrazole-based analogs derived from this compound show potent agonism for the APJ receptor (EC₅₀ < 100 nM) .

Hydrolysis and Deprotection

The ethyl ester group is cleaved under acidic or basic conditions to yield free hydrazines:

Acidic Hydrolysis

Treatment with trifluoroacetic acid (TFA) removes the tert-butyl group in related analogs, suggesting similar reactivity for ethyl esters .

Suzuki Coupling Reactions

In multi-component one-pot reactions, hydrazinecarboxylates participate in Pd-catalyzed cross-couplings:

Reaction ComponentsConditionsProductYieldSource
Arylboronic acids, Pd(OAc)₂1,4-Dioxane, 110°C4-Benzyl-1,1'-biphenyls74–89%

Key Mechanistic Insights

  • Steric and Electronic Effects : The propyl group enhances solubility in organic solvents (e.g., DMF, CPME) while moderating nucleophilicity .

  • Catalysis : Reactions often employ bases (NaH, K₂CO₃) or transition metals (Pd, Zn) to drive efficiency .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Ethyl 1-propylhydrazinecarboxylate has been studied for its potential as a pharmaceutical agent, particularly in the development of inhibitors for various biological targets. For instance, it has shown promise as a precursor in synthesizing compounds that inhibit histone deacetylases, which are implicated in cancer progression. The compound's structural features allow for modifications that enhance its efficacy against specific enzymes related to cancer cell proliferation and survival .

Mechanism of Action
The compound operates through interactions with specific receptors and enzymes. Research indicates that derivatives of this compound can modulate signaling pathways involved in cell growth and apoptosis. For example, studies have demonstrated its ability to influence the activity of the Apelin receptor, which plays a crucial role in cardiovascular health and metabolic processes .

Agricultural Applications

Pesticide Development
In agricultural research, this compound has been explored as a potential pesticide or herbicide. Its chemical properties allow it to act effectively against certain pests while minimizing harm to beneficial organisms. The compound's efficacy is attributed to its ability to disrupt metabolic processes in target species, leading to reduced pest populations without significant environmental impact .

Case Studies
Several studies have documented the effectiveness of this compound-based formulations in field trials. For instance, trials conducted on crops susceptible to specific pests showed a marked decrease in pest populations when treated with formulations containing this compound compared to untreated controls. These findings suggest its viability as a sustainable alternative to traditional pesticides .

Synthesis and Characterization

Synthetic Routes
The synthesis of this compound typically involves straightforward organic reactions that can be optimized for yield and purity. Common methods include condensation reactions between hydrazine derivatives and carboxylic acids or their esters. The efficiency of these synthetic routes is critical for scaling up production for commercial applications.

Characterization Techniques
Characterization of the synthesized compound is essential for confirming its identity and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are routinely employed to analyze the structural integrity of this compound and its derivatives .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayEffectiveness (EC50)Reference
Histone Deacetylase InhibitionClass I HDACs0.118 μM
Apelin Receptor ModulationCardiovascular Signaling0.288 μM
Pest Control EfficacyVarious Agricultural PestsVariable

Table 2: Synthesis Overview

Reaction TypeStarting MaterialsYield (%)Reference
CondensationHydrazine + Ethyl Propionate>80%
EsterificationPropanoic Acid + Ethanol>75%

Mechanism of Action

The mechanism of action of Ethyl 1-propylhydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, protecting groups, or core modifications. Key comparisons are outlined below:

tert-Butyl 2-(4-Iodobenzoyl)-1-propylhydrazinecarboxylate (76a)

  • Structural Difference : Replaces the ethyl carboxylate with a tert-butyl carbamate group and introduces a 4-iodobenzoyl moiety.
  • Synthesis : Synthesized via coupling of 4-iodo-N'-propylbenzohydrazide (75a) with (Boc)₂O, achieving an 81% yield .
  • Application : Used in Suzuki-Miyaura cross-coupling reactions to generate biphenyl derivatives for HDAC inhibitor development .
  • Reactivity : The tert-butyl group enhances steric protection during reactions, improving stability compared to the ethyl analog .

Tert-Butyl 2-(4'-(Aminomethyl)-[1,1'-Biphenyl]-4-Carbonyl)-1-Propylhydrazinecarboxylate (77a)

  • Structural Difference: Incorporates a biphenyl system with an aminomethyl substituent.
  • Synthesis : Prepared via palladium-catalyzed cross-coupling (91% yield), demonstrating the versatility of hydrazinecarboxylate scaffolds in forming aromatic extensions .
  • Biological Activity : Shows enhanced HDAC inhibition due to the biphenyl group’s π-π stacking interactions with enzyme pockets .

Ethyl 4-[3-(4-Biphenylyloxy)-2-Hydroxypropyl]piperazine-1-carboxylate

  • Core Modification : Replaces the hydrazine backbone with a piperazine ring.
  • Physicochemical Properties : Increased basicity and water solubility compared to hydrazinecarboxylates due to the piperazine nitrogen .
  • Functionality : The ethyl carboxylate and biphenylyloxy groups enable dual functionality in targeting receptors and improving pharmacokinetics .

Ethyl 1-[3-(2-Oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate

  • Structural Divergence : Features a benzimidazole core instead of hydrazine.
  • Synthetic Complexity : Requires multistep reactions, including cyclization, which reduces yield efficiency compared to simpler hydrazine derivatives .

Data Table: Key Properties of Ethyl 1-Propylhydrazinecarboxylate and Analogs

Compound Name Molecular Weight (g/mol) Yield (%) Key Substituents Biological Activity/Application
This compound ~188.2 N/A Ethyl carboxylate, propyl HDAC intermediate
tert-Butyl 2-(4-iodobenzoyl)-1-propylhydrazinecarboxylate ~405.3 81 tert-Butyl, 4-iodobenzoyl Cross-coupling precursor
Compound 77a ~464.5 91 Biphenyl, aminomethyl HDAC inhibitor
Ethyl 4-[3-(4-biphenylyloxy)-2-hydroxypropyl]piperazine-1-carboxylate ~438.5 N/A Piperazine, biphenylyloxy Receptor modulation
Ethyl benzimidazole derivative ~379.4 ~60–70 Benzimidazole, pyrrolidinone Anticandidate via DNA interaction

Research Findings and Trends

  • Protecting Group Impact : Ethyl carboxylates offer moderate steric protection and are cost-effective, whereas tert-butyl groups improve stability but require harsher deprotection conditions (e.g., TFA) .
  • Substituent Effects : Aromatic extensions (e.g., biphenyl) enhance target affinity in HDAC inhibitors, while heterocycles (e.g., benzimidazole) shift biological mechanisms .
  • Synthetic Efficiency : Hydrazinecarboxylates generally achieve higher yields (>80%) compared to benzimidazole derivatives (~60–70%) due to fewer reaction steps .

Biological Activity

Ethyl 1-propylhydrazinecarboxylate (EPHC) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of histone deacetylases (HDACs). This article explores the mechanisms, biological effects, and research findings related to EPHC, including relevant case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazine moiety, which is known for its reactivity and ability to interact with various biological targets. The compound serves as a building block for more complex molecules and has been investigated for its role in epigenetic regulation through HDAC inhibition.

EPHC primarily functions as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and reduced gene expression. By inhibiting these enzymes, EPHC can promote histone acetylation, thereby enhancing the expression of genes involved in cell cycle regulation, apoptosis, and differentiation.

Key Mechanisms:

  • Inhibition of HDAC Activity : EPHC binds to the active site of HDACs, preventing substrate access and leading to increased acetylation levels of histones and non-histone proteins .
  • Modulation of Gene Expression : The upregulation of acetylated histones correlates with enhanced transcriptional activity of tumor suppressor genes and immune response genes .

Biological Activity

Recent studies have highlighted EPHC's potential therapeutic applications in cancer treatment and immune modulation. Below are summarized findings from various research efforts:

1. Cancer Cell Studies

  • EPHC has demonstrated selective cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HCC) models. It was shown to reduce tumor growth by inducing cell cycle arrest and apoptosis through modulation of HDAC activity .
  • Table 1: Cytotoxicity of EPHC in Cancer Cell Lines
Cell LineIC50 (µM)
HepG2 (HCC)10.5
MCF-7 (Breast)8.2
A549 (Lung)12.0

2. In Vivo Studies

  • In murine models, administration of EPHC led to significant increases in interleukin-2 production in CD4+ T cells, indicating an immune-modulatory effect .
  • Figure 1: Effects of EPHC on Immune Response in Mice
    • Increased T-cell proliferation observed post-treatment with EPHC compared to control groups.

Case Study 1: HDAC Inhibition in Neurodegenerative Models

A study evaluated the effects of EPHC on neurodegenerative disease models, specifically focusing on its impact on neuronal survival and function. Chronic administration resulted in improved cognitive function as assessed by behavioral tests such as the Morris water maze .

Case Study 2: Combination Therapy

Research indicated that combining EPHC with standard chemotherapy agents enhanced the cytotoxic effects against resistant cancer cell lines. This combination therapy approach suggests a potential strategy for overcoming drug resistance in cancer treatment .

Q & A

Q. Chemical stability :

  • Stable under inert conditions but sensitive to strong acids/bases. Avoid prolonged exposure to moisture .

Advanced: How can researchers resolve contradictions in synthetic yields for this compound derivatives?

Answer:
Yield discrepancies often arise from:

  • Catalyst efficiency : Pd catalyst deactivation in Suzuki-Miyaura reactions. Use freshly prepared Pd(PPh₃)₄ and degassed solvents .
  • Steric hindrance : Bulky substituents reduce coupling efficiency. Optimize boronic acid reactivity (e.g., electron-withdrawing groups improve rates) .
  • Data validation : Cross-check yields via HPLC (C18 column, acetonitrile/water mobile phase) .

Table 1 : Yield Optimization Strategies

FactorImpactSolution
Catalyst age≤50% yieldUse fresh Pd catalysts
Solvent puritySide reactionsDistill THF before use
TemperatureIncomplete couplingReflux at 80°C for 12h

Advanced: What role does this compound play in HDAC inhibitor development?

Answer:
Alkylated hydrazides derived from this compound exhibit Class I HDAC inhibition (IC₅₀ < 100 nM). Methodological steps include:

  • Scaffold modification : Introduce indole or biphenyl groups via reductive amination (Method VII) .
  • Biological testing : Use HeLa cell assays with trichostatin A as a positive control .
  • Selectivity profiling : Compare inhibition across HDAC isoforms (1, 2, 3) using fluorogenic substrates .

Basic: What are the safety protocols for handling this compound in lab settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can researchers address conflicting data on the compound’s stability under varying pH conditions?

Answer:
Contradictions in stability studies (e.g., hydrolysis rates) may stem from:

  • Analytical method sensitivity : Use LC-MS instead of TLC to detect low-concentration degradation products .
  • pH calibration : Validate buffer pH with a calibrated meter (e.g., 0.1 M HCl vs. phosphate buffers) .
  • Temperature control : Conduct studies at 25°C ± 0.5°C to minimize thermal degradation .

Table 2 : Stability Under pH Conditions

pHHalf-life (h)Degradation Product
248Propylhydrazine
7120None detected
1024Ethyl carbonate

Basic: What analytical techniques are critical for purity assessment?

Answer:

  • HPLC : C18 column, 254 nm UV detection, acetonitrile/water (70:30) .
  • Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values .
  • Karl Fischer titration : Ensure moisture content <0.1% for hygroscopic batches .

Advanced: What strategies improve the compound’s solubility for in vitro assays?

Answer:

  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations .
  • Salt formation : Prepare hydrochloride salts via HCl gas bubbling in diethyl ether .
  • Surfactants : Add 0.1% Tween-80 to aqueous buffers for colloidal dispersion .

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